Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a bromoacetyl group, and an oxazolidine ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoacetyl group can yield a variety of substituted derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Researchers are exploring its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazolidine ring and cyclobutylamino moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: This compound shares the bromoacetyl and tert-butyl groups but has a piperidine ring instead of an oxazolidine ring.
Tert-butyl bromoacetate: A simpler compound with a bromoacetyl group attached to a tert-butyl ester.
Uniqueness
Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of functional groups and ring structures. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H29BrN2O4 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H29BrN2O4/c1-16(2,3)24-15(22)20-13(11-23-17(20,4)5)10-19(14(21)9-18)12-7-6-8-12/h12-13H,6-11H2,1-5H3 |
InChI Key |
PZFJVSGNCSZHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)CN(C2CCC2)C(=O)CBr)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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